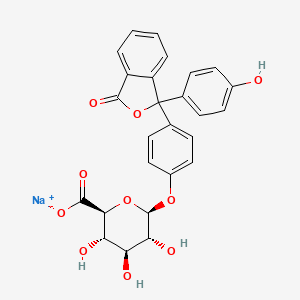

酚酞葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenolphthalein glucuronide (sodium) is a chemical compound that serves as a substrate for the enzyme β-glucuronidase. It is derived from phenolphthalein, a well-known pH indicator, through glucuronidation. This compound is primarily used in biochemical assays to measure β-glucuronidase activity, which is significant in various biological and medical research applications .

科学研究应用

Phenolphthalein glucuronide (sodium) is widely used in scientific research for the detection and quantification of β-glucuronidase activity. This enzyme is present in various tissues and fluids and plays a crucial role in the metabolism of glucuronides. The compound is used in:

Biochemical assays: To measure β-glucuronidase activity in biological samples.

Medical research: To study the role of β-glucuronidase in diseases such as cancer and liver disorders.

Environmental monitoring: To detect β-glucuronidase activity in water samples, indicating the presence of fecal contamination.

作用机制

Target of Action

Phenolphthalein glucuronide sodium primarily targets the enzyme β-glucuronidase . This enzyme is widely distributed in various organisms including mammals, microbiota, insects, molluscs, nematodes, fishes, and plants . It plays a crucial role in the metabolism of various endogenous and xenobiotic compounds .

Mode of Action

Phenolphthalein glucuronide sodium acts as a substrate for the β-glucuronidase enzyme . When this compound is hydrolyzed by β-glucuronidase, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for the compound’s biological activity.

Biochemical Pathways

Phenolphthalein glucuronide sodium is involved in the glucuronidation pathway, one of the most important biochemical reactions of phase-II metabolism in humans . This pathway is involved in the biotransformation of numerous classes of endogenous and xenobiotic compounds . The glucuronidation process is catalyzed by UDP-Glucuronosyltransferases (UGTs), resulting in the formation of β-D-glucuronides .

Pharmacokinetics

It is known that phenolphthalein, from which phenolphthalein glucuronide sodium is derived, undergoes extensive first-pass metabolism in the intestinal epithelium and liver, resulting in almost complete conversion to its glucuronide .

Result of Action

The hydrolysis of phenolphthalein glucuronide sodium by β-glucuronidase results in the release of phenolphthalein . Phenolphthalein has been used for over a century as a laxative, providing symptomatic relief of constipation and aiding in bowel cleansing prior to medical procedures .

Action Environment

The activity of β-glucuronidase, the primary target of phenolphthalein glucuronide sodium, can be influenced by the presence of ethanol This suggests that environmental factors such as the presence of other substances can influence the action, efficacy, and stability of phenolphthalein glucuronide sodium

生化分析

Biochemical Properties

Phenolphthalein glucuronide sodium plays a crucial role in biochemical reactions as a substrate for β-glucuronidase . β-glucuronidase is an enzyme that hydrolyzes glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. When phenolphthalein glucuronide sodium is hydrolyzed by β-glucuronidase, it releases phenolphthalein, which can be detected due to its color change. This interaction is essential for measuring β-glucuronidase activity in various biological samples.

Molecular Mechanism

The molecular mechanism of phenolphthalein glucuronide sodium involves its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing phenolphthalein and glucuronic acid . The released phenolphthalein can be detected due to its distinct color change, which serves as a measurable indicator of β-glucuronidase activity. This mechanism is widely used in biochemical assays to quantify enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenolphthalein glucuronide sodium can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that phenolphthalein glucuronide sodium maintains its effectiveness in measuring β-glucuronidase activity, although degradation may occur if not stored properly .

Metabolic Pathways

Phenolphthalein glucuronide sodium is involved in metabolic pathways related to glucuronidation and hydrolysis. The compound interacts with β-glucuronidase, which hydrolyzes the glucuronide bond, releasing phenolphthalein and glucuronic acid. This interaction is essential for studying metabolic flux and metabolite levels in various biological samples .

准备方法

Synthetic Routes and Reaction Conditions

Phenolphthalein glucuronide (sodium) is synthesized by conjugating phenolphthalein with glucuronic acid. The reaction typically involves the use of phenolphthalein and glucuronic acid in the presence of a catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of phenolphthalein glucuronide sodium involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

Phenolphthalein glucuronide (sodium) primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This reaction results in the cleavage of the glucuronic acid moiety, releasing phenolphthalein .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, which acts as a catalyst. The reaction is carried out in an aqueous buffer solution at a specific pH and temperature to optimize enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of phenolphthalein glucuronide sodium is phenolphthalein, which can be detected and quantified using spectrophotometric methods .

相似化合物的比较

Phenolphthalein glucuronide (sodium) is unique due to its specific use as a substrate for β-glucuronidase. Similar compounds include:

4-Nitrophenyl β-D-glucuronide: Another substrate for β-glucuronidase, which releases 4-nitrophenol upon hydrolysis.

Morphine-3-O-β-D-glucuronide: Used in the detection of β-glucuronidase activity in drug metabolism studies.

Quercetin-3-O-β-D-glucuronide: Utilized in the study of flavonoid metabolism and β-glucuronidase activity.

Phenolphthalein glucuronide (sodium) is preferred in certain applications due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity .

属性

CAS 编号 |

6820-54-8 |

|---|---|

分子式 |

C26H21NaO10 |

分子量 |

516.4 g/mol |

IUPAC 名称 |

sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |

InChI 键 |

GBLJULUMBNYFAK-QSWOTDOPSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)